molecular formula C22H32NO3+ B10859128 Droclidinium CAS No. 740739-93-9

Droclidinium

Cat. No.: B10859128
CAS No.: 740739-93-9
M. Wt: 358.5 g/mol
InChI Key: UEJRWWYWBNGGBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of droclidinium involves the reaction of 3-hydroxy-1-methylquinuclidinium with benzilate ester. The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced techniques such as solid dispersion to enhance the solubility and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions

Droclidinium undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Droclidinium has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its effects on biological systems, particularly its anticholinergic properties.

    Medicine: Used in the treatment of gastrointestinal disorders such as peptic ulcer disease and irritable bowel syndrome.

    Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Droclidinium exerts its effects by inhibiting the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites. This inhibition primarily occurs through the blocking of M1 muscarinic receptors, leading to a reduction in gastrointestinal motility and secretion .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to droclidinium include:

Uniqueness

This compound is unique in its specific chemical structure and its pronounced antispasmodic and antisecretory effects on the gastrointestinal tract. While similar compounds like clidinium and umeclidinium share some properties, this compound’s specific molecular interactions and pathways make it distinct .

Properties

CAS No.

740739-93-9

Molecular Formula

C22H32NO3+

Molecular Weight

358.5 g/mol

IUPAC Name

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C22H32NO3/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2,4-5,8-9,17,19-20,25H,3,6-7,10-16H2,1H3/q+1

InChI Key

UEJRWWYWBNGGBE-UHFFFAOYSA-N

Canonical SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3CCCCC3)(C4=CC=CC=C4)O

Origin of Product

United States

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